molecular formula C14H19N3O2 B1392624 Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1242929-30-1

Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1392624
M. Wt: 261.32 g/mol
InChI Key: YOUBTDMSCRXZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate, also known as 5-PIPC, is a novel chemical compound that has been studied for its potential applications in a variety of scientific fields. 5-PIPC is a derivative of the pyrrolidine family and is characterized by its five-membered ring structure. It has been studied for its ability to interact with a variety of biological targets, such as enzymes and receptors, and has been found to have a variety of effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is utilized in various synthetic processes. For example, it is involved in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, a chemical process involving selective cyclocondensation with 1,3-dicarbonyl compounds (Lebedˈ et al., 2012). Additionally, its derivatives have been synthesized for the exploration of their anti-inflammatory, analgesic, and antipyretic properties (Abignente et al., 1982).

Role in Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of complex heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. For instance, it is used in the creation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, indicating its versatility in synthetic organic chemistry (Bakhite et al., 2005).

Applications in Pesticide Synthesis

One of the key applications of this compound is in the synthesis of pesticides like chlorantraniliprole, demonstrating its importance in the agricultural sector. An efficient and expedient route for synthesizing ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a key intermediate in this process, highlights its industrial significance (Ju, 2014).

Development of Novel Organic Compounds

The compound is also integral to the development of novel organic compounds with potential applications in various fields. For example, it has been used in the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, further showcasing its utility in organic synthesis (Mohamed, 2021).

properties

IUPAC Name

ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-19-14(18)11-10-17-12(15-11)6-5-7-13(17)16-8-3-4-9-16/h5-7,10,12,15H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUBTDMSCRXZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(N1)C=CC=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
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Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate

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